molecular formula C5H3INNaO2S B13671028 Sodium 4-iodopyridine-2-sulfinate

Sodium 4-iodopyridine-2-sulfinate

Cat. No.: B13671028
M. Wt: 291.04 g/mol
InChI Key: RXVFJFGIEQLUEH-UHFFFAOYSA-M
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Description

Sodium 4-iodopyridine-2-sulfinate (C₅H₃INNaO₂S) is a sulfinate salt characterized by a pyridine ring substituted with an iodine atom at the 4-position and a sulfinate (-SO₂⁻) group at the 2-position. This compound is primarily utilized in palladium-catalyzed desulfinative cross-coupling reactions, where it serves as a sulfinate precursor for generating aryl or heteroaryl intermediates . Its iodine substituent enhances electrophilicity, making it a versatile reagent in synthesizing complex organic molecules. The sulfinate group facilitates transmetallation and SO₂ extrusion steps, critical for forming carbon-carbon bonds in catalytic cycles.

Properties

Molecular Formula

C5H3INNaO2S

Molecular Weight

291.04 g/mol

IUPAC Name

sodium;4-iodopyridine-2-sulfinate

InChI

InChI=1S/C5H4INO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1

InChI Key

RXVFJFGIEQLUEH-UHFFFAOYSA-M

Canonical SMILES

C1=CN=C(C=C1I)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-iodopyridine-2-sulfinate typically involves the sulfonylation of 4-iodopyridine. One common method includes the reaction of 4-iodopyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-iodopyridine-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Sulfonic acids
  • Sulfides
  • Various substituted pyridine derivatives

Scientific Research Applications

Sodium 4-iodopyridine-2-sulfinate has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds and in cross-coupling reactions.
  • Biology: It serves as a precursor for the synthesis of biologically active molecules and pharmaceuticals.
  • Medicine: It is involved in the development of new drugs and therapeutic agents.
  • Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of sodium 4-iodopyridine-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can donate or accept electrons, facilitating the formation of new chemical bonds. This compound can interact with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Structural and Functional Differences

Sodium 4-iodopyridine-2-sulfinate is distinguished from other sulfinates by its heteroaromatic pyridine backbone and iodine substituent. Below is a comparative analysis with structurally related sulfinates:

Carbocyclic Sulfinates (e.g., Sodium Benzene Sulfinate)
  • Structure : Lacks a heteroaromatic ring; sulfinate group attached to a benzene ring.
  • Reactivity :
    • Slower transmetallation rates due to reduced electron-withdrawing effects compared to pyridine-based sulfinates.
    • Faster SO₂ extrusion under thermal conditions, attributed to the absence of stabilizing heteroatom interactions .
  • Applications : Less efficient in palladium-catalyzed cross-couplings due to lower electrophilicity.
Pyridine-2-Sulfinate Derivatives (e.g., Sodium Pyridine-2-Sulfinate)
  • Structure : Shares the pyridine backbone but lacks the 4-iodo substituent.
  • Reactivity :
    • Faster SO₂ extrusion than 4-iodo analogs due to reduced steric and electronic hindrance.
    • Lower transmetallation efficiency in cross-coupling reactions, as iodine enhances electrophilicity and stabilizes intermediates .
Halogen-Substituted Sulfinates (e.g., Sodium 4-Bromopyridine-2-Sulfinate)
  • Structure : Similar to 4-iodo derivative but substitutes iodine with bromine.
  • Reactivity :
    • Reduced electrophilicity compared to the iodo analog, leading to slower oxidative addition in catalytic cycles.
    • Lower thermal stability due to weaker carbon-halogen bonds.

Comparative Data Table

Parameter This compound Sodium Benzene Sulfinate Sodium Pyridine-2-Sulfinate Sodium 4-Bromopyridine-2-Sulfinate
SO₂ Extrusion Rate Moderate High High Moderate
Transmetallation Efficiency High (Iodo effect) Low Moderate Moderate
Electrophilicity High Low Moderate Moderate
Thermal Stability High Moderate Moderate Low

Mechanistic Superiority in Cross-Coupling

Studies demonstrate that this compound exhibits a balanced interplay between SO₂ extrusion and transmetallation. Its iodine substituent slows SO₂ extrusion relative to non-halogenated analogs, allowing better synchronization with palladium’s oxidative addition steps. This results in higher yields (>80%) in desulfinative cross-couplings compared to carbocyclic sulfinates (<60%) .

Cardiac Sodium Channel Liability

However, the pyridine backbone and iodine substituent may mitigate this liability due to reduced membrane permeability. Further toxicological profiling is recommended for pharmaceutical applications.

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